molecular formula C8H10N2 B083103 5,6,7,8-Tetrahydro-1,7-naphthyridine CAS No. 13623-85-3

5,6,7,8-Tetrahydro-1,7-naphthyridine

Cat. No. B083103
CAS RN: 13623-85-3
M. Wt: 134.18 g/mol
InChI Key: SRQJSMFCZYZSLB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5,6,7,8-tetrahydro-1,7-naphthyridine involves various chemical modification and condensation processes. For instance, derivatives were synthesized through the chemical modification of pyridine derivatives and the condensation of 1-benzyl-4-piperidinone with 3-amino-enones, followed by debenzylation (Shiozawa et al., 1984). Another method describes a five-step synthesis sequence that significantly improves over previously reported syntheses (Dow & Schneider, 2001). Microwave-promoted, cobalt-catalyzed intramolecular [2 + 2 + 2] cyclizations of dialkynylnitriles also provided an efficient synthesis route for these compounds (Zhou, Porco, & Snyder, 2007).

Molecular Structure Analysis

The molecular structure of 5,6,7,8-tetrahydro-1,7-naphthyridine derivatives can be analyzed through various spectroscopic techniques. For example, the structures of novel CF3-substituted tetrahydro-1,7-naphthyridines were established based on cyclobutene ring-opening followed by heterocyclization (Mailyan et al., 2012).

Chemical Reactions and Properties

These compounds engage in diverse chemical reactions, including facile synthesis via condensation, showcasing their reactivity and potential for generating a wide range of derivatives with varied substitutions (Harling, Harrington, & Thompson, 2001). The reactivity of specific derivatives under different experimental conditions has been explored, revealing pathways to mono- and di-amino-substituted derivatives and unexpected rearrangements (Sirakanyan et al., 2014).

Physical Properties Analysis

The physical properties, such as phase transition temperatures and crystallization behaviors of substituted derivatives, provide insights into their stability and suitability for various applications (Wang et al., 2012).

Chemical Properties Analysis

The chemical properties, including electron affinities and ionization potentials, suggest these compounds' roles as potential materials for electron-transport and hole-injecting/hole-transport in various electronic applications. Their blue fluorescence emission in solution and solid state underlines their potential as blue-emitting materials for OLEDs (Wang et al., 2012).

Scientific Research Applications

  • Synthesis Improvement : 5,6,7,8-Tetrahydro-1,7-naphthyridine has been synthesized via improved methods. An improved synthesis approach offers a conformationally-locked analog of the pharmacologically active 2-(3-pyridyl)ethylamine core structure, suggesting potential applications in drug development (Dow & Schneider, 2001).

  • Chemical Properties and Derivatives : Research has explored the reduction of naphthyridines, including 5,6,7,8-tetrahydro-1,7-naphthyridine, revealing their chemical properties and derivatives. This is important for understanding its potential applications in various chemical reactions (Armarego, 1967).

  • Pharmacological Potential : Some studies indicate the potential of 5,6,7,8-Tetrahydro-1,7-naphthyridine derivatives as pharmacological agents. For example, certain derivatives have been evaluated as inhibitors of acetylcholinesterase, an enzyme relevant in Alzheimer's disease (Vanlaer et al., 2009).

  • Antituberculosis Activity : A library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds identified lead compounds with antituberculosis activity, highlighting its potential in drug discovery (Zhou et al., 2008).

  • Osteoporosis Treatment : Research has identified potent and selective antagonists of the αvβ3 receptor based on the 5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl structure, showing promise in the treatment of osteoporosis (Coleman et al., 2004).

  • Asymmetric Synthesis : The asymmetric synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine has been developed, a process crucial for producing specific stereoisomers of potential therapeutic importance (Tsuruoka et al., 2020).

properties

IUPAC Name

5,6,7,8-tetrahydro-1,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-2-7-3-5-9-6-8(7)10-4-1/h1-2,4,9H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQJSMFCZYZSLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463357
Record name 5,6,7,8-tetrahydro-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydro-1,7-naphthyridine

CAS RN

13623-85-3
Record name 5,6,7,8-tetrahydro-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7,8-Dihydro-1,7-naphthyridin-6(5H)-one of Formula I-m and 5,6,7,8-tetrahydro-1,7-naphthyridine of Formula I-n are synthesized as shown in Scheme 12. Compound LVII is reacted with 1 to 1.5 equivalents of sodium dimethylmalonate in a polar solvent such as NMP or DMF at from 50° C. to 110° C. to give diester of formula LVI. Decarboxylation of this material is accomplished by heating between 50° C. and 100° C. with 1 to 1.5 equivalents of lithium chloride in DMSO and 2 equivalents of water to give ester LV. Hydrogenolysis of LV in acetic acid with palladium on activated carbon gives lactam I-m which may be converted to compound of Formula I-n by treatment with hydride reducing agents such as borane-THF complex or lithium aluminum hydride in THF at from rt to reflux.
Name
sodium dimethylmalonate
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0 (± 1) mol
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reactant
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
X Zhang, Y Zhang, Z Chen, T Shao, R Van… - Theranostics, 2020 - ncbi.nlm.nih.gov
Selective modulation of metabotropic glutamate receptor 2 (mGlu 2) represents a novel therapeutic approach for treating brain disorders, including schizophrenia, depression, …
Number of citations: 12 www.ncbi.nlm.nih.gov
RL Dow, SR Schneider - Journal of Heterocyclic Chemistry, 2001 - Wiley Online Library
The 5,6,7,8‐tetrahydro‐1,7‐naphthyridine (7) pharmacophore has the potential to serve as a confor‐mationally‐locked analog of the pharmacologically active 2‐(3‐pyridyl)ethylamine (1…
Number of citations: 5 onlinelibrary.wiley.com
WLF Armarego - Journal of the Chemical Society C: Organic, 1967 - pubs.rsc.org
Decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines have been prepared by reduction of the respective naphthyridines with sodium and ethanol. Reduction of 1,5-naphthyridine with …
Number of citations: 29 pubs.rsc.org
N Ikekawa - Chemical and Pharmaceutical Bulletin, 1958 - jstage.jst.go.jp
Catalytic hydrogenation over palladium of 3-methyl-2, 7-naphthyridine gave 88% of 5, 6, 7, 8-tetrahydro compound and 12% of 1, 2, 3, 4-tetrahydro compound, that of 1, 6-naphthyridine …
Number of citations: 11 www.jstage.jst.go.jp
AK Mailyan, AS Peregudov, PH Dixneuf… - The Journal of …, 2012 - ACS Publications
An efficient method for the synthesis of novel CF 3 -substituted tetrahydro-1,7-naphthyridines including cyclic α-amino acid derivatives has been developed. The method is based on …
Number of citations: 23 pubs.acs.org
A Fayol, J Zhu - Tetrahedron, 2005 - Elsevier
Three-component reaction of an α-isocyanoacetamide , an homoallylamine and an aldehyde in methanol at room temperature provides oxa-bridged tricycle in good to excellent yield as …
Number of citations: 16 www.sciencedirect.com
E Jecs, YA Tahirovic, RJ Wilson, EJ Miller… - Journal of Medicinal …, 2022 - ACS Publications
Our first-generation CXCR4 antagonist TIQ15 was rationally modified to improve drug-like properties. Introducing a nitrogen atom into the aromatic portion of the tetrahydroisoquinoline …
Number of citations: 2 pubs.acs.org
JL Jeffrey, ES Bartlett, R Sarpong - … Chemie International Edition, 2013 - Wiley Online Library
The ability to effect direct, carbon–nitrogen bond formation between an NÀH group and a C (sp3) ÀH group by the formal loss of H2 would significantly enhance the existing toolbox of …
Number of citations: 44 onlinelibrary.wiley.com
DB Horne, NA Tamayo, MD Bartberger… - Journal of Medicinal …, 2014 - ACS Publications
Transient receptor potential melastatin 8 (TRPM8) is a nonselective cation channel expressed in a subpopulation of sensory neurons in the peripheral nervous system. TRPM8 is the …
Number of citations: 39 pubs.acs.org
Z Wang, J Niu, H Zeng, CJ Li - Organic letters, 2019 - ACS Publications
Phenols are readily available by degradation of lignin resource. Palladium-catalyzed conversion of phenols to tetrahydro-β-carboline skeletons bearing a spirocycle at the C-1 position …
Number of citations: 28 pubs.acs.org

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